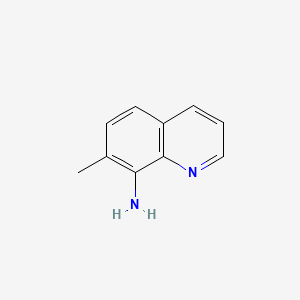
7-メチルキノリン-8-アミン
説明
7-Methylquinolin-8-amine is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a methyl group at the 7th position and an amine group at the 8th position in the quinoline ring structure gives 7-Methylquinolin-8-amine unique chemical properties and potential for various applications.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Exhibits antimicrobial and antimalarial activities, making it a candidate for drug development.
Medicine: Potential use in the treatment of infectious diseases due to its broad-spectrum antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
7-Methylquinolin-8-amine, like other quinoline derivatives, primarily targets parasitic organisms . It has shown potent in vitro antimalarial activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum . Additionally, it has exhibited promising antifungal and antibacterial activities .
Mode of Action
For instance, some quinoline derivatives are known to inhibit heme polymerase activity, leading to the accumulation of free heme, which is toxic to parasites .
Biochemical Pathways
Given its antiparasitic, antifungal, and antibacterial activities, it is likely that it interferes with essential biological processes in these organisms
Pharmacokinetics
The compound’s potent in vitro activity suggests that it may have favorable bioavailability .
Result of Action
The result of 7-Methylquinolin-8-amine’s action is the inhibition of growth or killing of targeted organisms. In the case of malaria, for example, the compound has been shown to cure all animals at certain dosages against drug-sensitive Plasmodium berghei and multidrug-resistant Plasmodium yoelii nigeriensis infections in Swiss mice .
生化学分析
Biochemical Properties
7-Methylquinolin-8-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as heme polymerase, which is crucial in the metabolism of heme. The interaction of 7-Methylquinolin-8-amine with heme polymerase inhibits the enzyme’s activity, leading to the accumulation of free heme, which is toxic to certain parasites . Additionally, 7-Methylquinolin-8-amine has shown potential in interacting with various proteins involved in cellular signaling pathways, further highlighting its biochemical significance .
Cellular Effects
The effects of 7-Methylquinolin-8-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 7-Methylquinolin-8-amine has been shown to affect the expression of genes involved in the oxidative stress response, thereby altering cellular metabolism . Moreover, its impact on cell signaling pathways can lead to changes in cell proliferation and apoptosis, making it a compound of interest in cancer research .
Molecular Mechanism
At the molecular level, 7-Methylquinolin-8-amine exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. The binding of 7-Methylquinolin-8-amine to heme polymerase, for example, inhibits the enzyme’s activity, leading to the accumulation of toxic free heme . Additionally, 7-Methylquinolin-8-amine can modulate the activity of transcription factors, thereby influencing gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Methylquinolin-8-amine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 7-Methylquinolin-8-amine remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to 7-Methylquinolin-8-amine in in vitro and in vivo studies has demonstrated sustained effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 7-Methylquinolin-8-amine vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as antimalarial activity . At higher doses, 7-Methylquinolin-8-amine can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
7-Methylquinolin-8-amine is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that affect its biological activity . These metabolic pathways can alter the levels of metabolites and influence the overall metabolic flux within the cell .
Transport and Distribution
The transport and distribution of 7-Methylquinolin-8-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with transporters that facilitate its uptake into cells, where it can accumulate in specific tissues . This localization is crucial for its biological activity, as it determines the concentration of 7-Methylquinolin-8-amine in target tissues .
Subcellular Localization
The subcellular localization of 7-Methylquinolin-8-amine plays a vital role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can exert its effects . Post-translational modifications and targeting signals are essential for the proper localization of 7-Methylquinolin-8-amine, ensuring that it reaches its intended site of action .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylquinolin-8-amine typically involves the nitration of quinoline to produce 7-nitroquinoline, followed by reduction to yield 7-aminoquinoline. The methylation of 7-aminoquinoline at the 7th position can be achieved using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of 7-Methylquinolin-8-amine may involve large-scale nitration and reduction processes, followed by methylation. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Types of Reactions:
Oxidation: 7-Methylquinolin-8-amine can undergo oxidation reactions to form quinoline N-oxides.
Reduction: The compound can be reduced to form various hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 2 and 4.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Halogenated quinoline derivatives.
類似化合物との比較
8-Aminoquinoline: Another quinoline derivative with similar antimicrobial properties.
7-Chloroquinoline: Known for its antimalarial activity.
7-Methoxyquinoline: Exhibits different chemical reactivity due to the presence of a methoxy group.
Uniqueness: 7-Methylquinolin-8-amine is unique due to the specific positioning of the methyl and amine groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad-spectrum antimicrobial activity make it a valuable compound for research and industrial applications.
特性
IUPAC Name |
7-methylquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-4-5-8-3-2-6-12-10(8)9(7)11/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVKAXWPSDVFJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC=N2)C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40282787 | |
| Record name | 7-Methylquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5470-82-6 | |
| Record name | 8-Amino-7-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5470-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 27989 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5470-82-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27989 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Methylquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


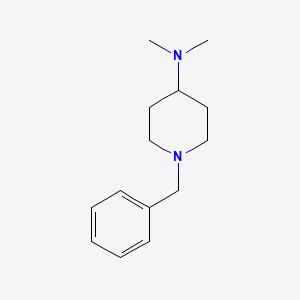
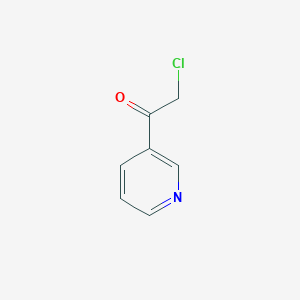
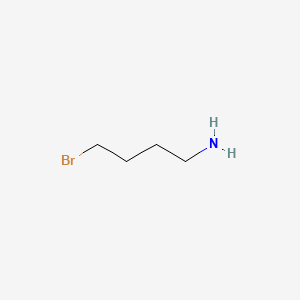
![Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate](/img/structure/B1267874.png)
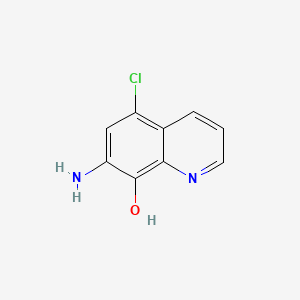

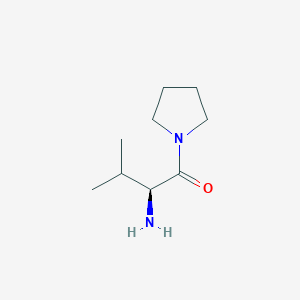
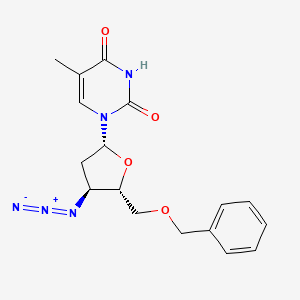
![2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B1267888.png)
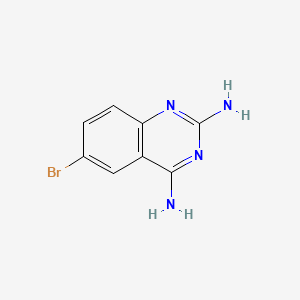

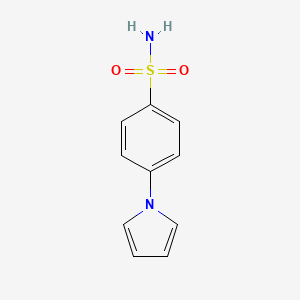
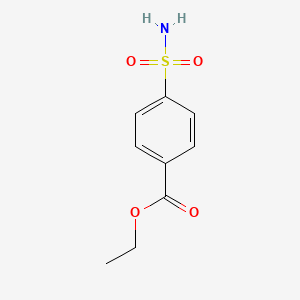
![2-[(2-Amino-2-methylpropyl)amino]-2-methylpropan-1-ol](/img/structure/B1267897.png)
